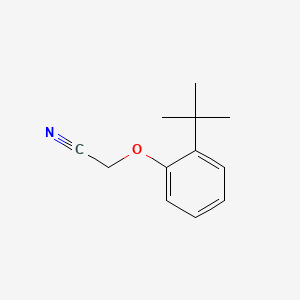
D-Methionine methylsulfonium bromide
描述
D-Methionine methylsulfonium bromide: is a chemical compound with the molecular formula C6H14BrNO2S and a molar mass of 244.15 g/mol It is a derivative of the amino acid methionine, where the sulfur atom is bonded to a methyl group and a bromide ion
作用机制
Target of Action
D-methionine, a related compound, is known to interact with methionine aminopeptidase 2 and a transcriptional regulator in the hth_3 family . These targets play crucial roles in protein synthesis and gene expression, respectively.
Mode of Action
It’s known that methionine derivatives can act as methyl donors in various biochemical reactions . In the presence of an enzyme, Hcy methyltransferase, D-Methionine methylsulfonium can transfer a methyl group to homocysteine, producing D-Methionine .
Biochemical Pathways
D-Methionine methylsulfonium bromide likely participates in methionine-related biochemical pathways. Methionine metabolism primarily involves three key metabolic pathways: the methionine cycle, transsulfuration pathway, and methionine salvage pathway . These pathways are crucial for various biological processes, including protein synthesis, polyamine synthesis, and one-carbon metabolism.
Result of Action
Methionine derivatives are known to have various effects, such as acting as precursors for essential biomolecules and playing roles in methylation reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances, pH levels, and temperature can affect the compound’s stability and activity .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of D-Methionine methylsulfonium bromide typically involves the reaction of D-methionine with methylating agents in the presence of a bromide source. One common method includes the use of methanol and sulfuric acid to convert D-methionine to its methylsulfonium salt, followed by the addition of tetraethylammonium bromide to form the bromide salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the hydrolysis of protein with hydrochloric acid, removal of ammonia and basic amino acids using phosphotungstic acid, and conversion of methionine to the methylsulfonium salt. The final step involves the replacement of the phosphotungstate with bromide to isolate the desired compound .
化学反应分析
Types of Reactions: D-Methionine methylsulfonium bromide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to regenerate D-methionine.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can replace the bromide ion under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: D-Methionine.
Substitution: Various substituted sulfonium salts depending on the nucleophile used.
科学研究应用
D-Methionine methylsulfonium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfonium compounds.
Biology: Studied for its role in methylation processes and its effects on cellular functions.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and protection against oxidative stress.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
相似化合物的比较
D-Methionine methylsulfonium bromide can be compared with other sulfonium compounds such as:
S-Adenosylmethionine (SAM): A naturally occurring sulfonium compound involved in methylation reactions.
Methionine sulfone: An oxidized form of methionine with different chemical properties.
Homocysteine methylsulfonium bromide: A similar compound with a different amino acid backbone.
Uniqueness: this compound is unique due to its specific structure and the presence of the D-isomer of methionine. This configuration can influence its reactivity and interactions with biological molecules, making it distinct from other sulfonium compounds .
属性
IUPAC Name |
[(3R)-3-amino-3-carboxypropyl]-dimethylsulfanium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.BrH/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRPHDXBTKMSKT-NUBCRITNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)CCC(C(=O)O)N.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[S+](C)CC[C@H](C(=O)O)N.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[(S)-alpha-Methylbenzyl]isoindoline-1-one](/img/structure/B3040454.png)






